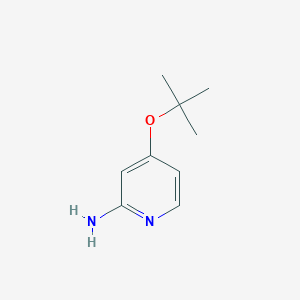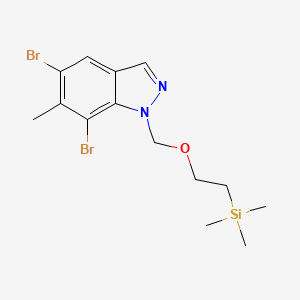
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole likely involves several steps. Researchers may employ various synthetic routes, such as halogenation, alkylation, and silylation. Detailed synthetic procedures can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Regioselective Protection and Derivatization of Indazoles
Indazoles can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, facilitating the generation of novel indazole derivatives through efficient directional C-3 lithiation. This approach allows for the reaction with a broad spectrum of electrophiles, producing a variety of functionalized indazoles. The SEM group's removal is achieved using either TBAF in THF or aqueous HCl in EtOH, showcasing the versatility of indazole modifications for different scientific applications (Luo, Chen, & Dubowchik, 2006).
Functionalization via Lithiation
The functionalization of 1,2,3-triazole through lithiation of 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole demonstrates the broad applicability of this method in synthesizing 5-substituted derivatives. Removal of the protecting group leads to the formation of 4-substituted 1H-1,2,3-triazoles, indicating a method for diverse heterocyclic compound synthesis (Holzer & Ruso, 1992).
Stability Against Ring-Opening Isomerization
Investigations into the stability of unprotected indazoles against ring-opening isomerization under strong base conditions reveal that employing free N-H bond indazoles can prevent undesirable reactions. This study provides insights into robust C-S couplings of bromoindazoles, emphasizing the structural integrity of indazoles in harsh conditions (Ganley & Yeung, 2017).
Antimicrobial Activities of Indazole Derivatives
Research on the synthesis of 1,2,4-triazole derivatives unveils their potential antimicrobial activities. Novel compounds synthesized from ester ethoxycarbonylhydrazones show promising effects against bacterial and fungal strains, highlighting the therapeutic potential of indazole-related compounds in treating infections (Bektaş et al., 2007).
Synthesis via [3+2] Cycloaddition
The [3+2] cycloaddition of diazo compounds with arynes, followed by acyl migration, offers a direct and efficient pathway to synthesize substituted indazoles. This method facilitates the production of biologically and pharmaceutically relevant indazoles under mild conditions, demonstrating the versatility of indazole synthesis strategies (Liu et al., 2008).
Eigenschaften
IUPAC Name |
2-[(5,7-dibromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2OSi/c1-10-12(15)7-11-8-17-18(14(11)13(10)16)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKFCOKYIOFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=C1Br)COCC[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)
![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)
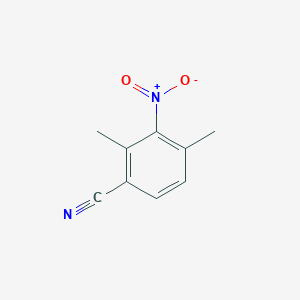

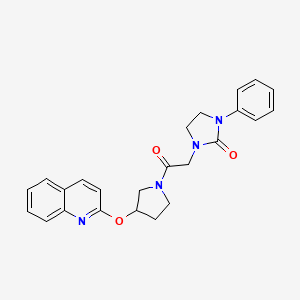
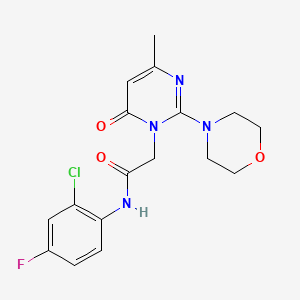
![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)


![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697068.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)
![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)
